4-(1,3-Benzothiazol-2-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]butan-1-one
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Overview
Description
4-(1,3-Benzothiazol-2-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]butan-1-one is a complex organic compound that features a benzothiazole ring, a pyridine ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Benzothiazol-2-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]butan-1-one typically involves multi-step organic reactions. One common approach is to start with the formation of the benzothiazole ring through the cyclization of 2-aminothiophenol with a suitable aldehyde. The piperazine ring can be introduced via nucleophilic substitution reactions, and the pyridine ring can be attached through coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at various functional groups, potentially converting ketones to alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperazine and pyridine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogenated compounds, Grignard reagents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers may study these derivatives to develop new therapeutic agents.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for drug development. Its interactions with biological targets can be explored to design new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(1,3-Benzothiazol-2-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]butan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-Benzothiazol-2-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]butan-1-one
- 4-(1,3-Benzothiazol-2-yl)-1-[4-(pyridin-3-yl)piperazin-1-yl]butan-1-one
- 4-(1,3-Benzothiazol-2-yl)-1-[4-(pyridin-4-yl)piperazin-1-yl]butan-1-one
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups, which can influence its reactivity and interactions with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research.
Properties
Molecular Formula |
C20H22N4OS |
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Molecular Weight |
366.5 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)butan-1-one |
InChI |
InChI=1S/C20H22N4OS/c25-20(10-5-9-19-22-16-6-1-2-7-17(16)26-19)24-14-12-23(13-15-24)18-8-3-4-11-21-18/h1-4,6-8,11H,5,9-10,12-15H2 |
InChI Key |
WZPMQYSVHYNFTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CCCC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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